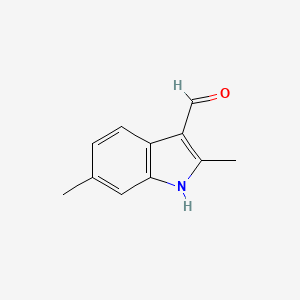

2,6-Dimethyl-1H-indole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-9-10(6-13)8(2)12-11(9)5-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUMCYGCXHWNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362888 | |

| Record name | 2,6-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728024-59-7 | |

| Record name | 2,6-Dimethyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728024-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2,6-Dimethyl-1H-indole-3-carbaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties

This compound is a derivative of the indole-3-carbaldehyde scaffold, which is a significant structural motif in a multitude of biologically active compounds.[1] The addition of two methyl groups to the indole ring at positions 2 and 6 can influence its physical, chemical, and biological properties.

Physical Properties

Quantitative data for this compound is limited. The following table summarizes the available predicted and experimental data. For comparison, the well-characterized properties of the parent compound, 1H-indole-3-carbaldehyde, are also included.

| Property | This compound | 1H-Indole-3-carbaldehyde (for comparison) |

| Molecular Formula | C₁₁H₁₁NO | C₉H₇NO |

| Molecular Weight | 173.21 g/mol [2] | 145.16 g/mol [3] |

| CAS Number | 728024-59-7[2] | 487-89-8[3] |

| Melting Point | Not available | 197-199 °C[3] |

| Boiling Point | 347.7 °C (Predicted)[2] | Not available |

| Density | 1.185 g/cm³ (Predicted)[2] | Not available |

| Flash Point | 172 °C (Predicted)[2] | Not applicable |

| Appearance | Likely a solid | Tan powder, crystalline solid[3][4] |

| Solubility | Not available | Soluble in DMSO and dimethylformamide (~30 mg/ml); sparingly soluble in aqueous buffers.[1] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

A ¹H NMR spectrum has been reported for a compound labeled as "1,2-Dimethyl-1H-indole-3-carbaldehyde," which is likely a typographical error and represents the 2,6-isomer.[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.11 | s | 1H | -CHO |

| 8.26 | s | 1H | H2 (indole ring) |

| 7.28-7.27 | m | 3H | Aromatic protons |

| 3.65 | s | 3H | N-CH₃ or C-CH₃ |

| 2.62 | s | 3H | N-CH₃ or C-CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz[5] |

For comparison, the ¹H NMR data for the parent 1H-indole-3-carbaldehyde is provided in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.11 | br s | 1H | NH |

| 10.00 | s | 1H | CHO |

| 8.31 | s | 1H | H2 |

| 8.16 | d | 1H | H4 |

| 7.49 | d | 1H | H7 |

| 7.24 | t | 1H | H5 |

| 7.23 | t | 1H | H6 |

| Solvent: DMSO-d₆, Frequency: 400 MHz[3] |

1H-Indole-3-carbaldehyde Spectral Data:

| ¹³C NMR (DMSO-d₆, 22.53 MHz)[3][6] | IR (KBr Pellet) [3] | Mass Spectrometry (EI) [3][7] |

| δ 185.3 (CHO) | ν 3450 (N-H stretch) | m/z 145 (M⁺) |

| δ 138.9 (C2) | ν 1655 (C=O stretch) | m/z 116 |

| δ 137.4 (C7a) | ν 1540, 1420 (aromatic C=C stretch) | m/z 89 |

| δ 124.5 (C3a) | ||

| δ 123.8 (C4) | ||

| δ 122.5 (C6) | ||

| δ 121.2 (C5) | ||

| δ 118.5 (C3) | ||

| δ 112.8 (C7) |

Experimental Protocols

The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction of 2,6-dimethylindole. This reaction is a reliable method for the formylation of electron-rich aromatic compounds like indoles.[1]

Synthesis of this compound via Vilsmeier-Haack Reaction

The following is a generalized experimental protocol based on the synthesis of similar indole-3-carbaldehyde derivatives.

Materials:

-

2,6-Dimethylindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate or Sodium hydroxide

-

Dichloromethane or other suitable organic solvent

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2,6-dimethylindole in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt. This should be done carefully as the reaction can be exothermic.

-

Isolation and Purification: A precipitate will form upon neutralization. Collect the solid by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., hexane-ethyl acetate).

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Below is a graphical representation of the synthesis workflow.

Caption: Vilsmeier-Haack synthesis workflow.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented, the parent compound, indole-3-carbaldehyde, is a known bioactive metabolite. It is a product of tryptophan metabolism by gut microbiota and acts as an agonist for the aryl hydrocarbon receptor (AhR).[8][9]

Aryl Hydrocarbon Receptor (AhR) Activation

The activation of AhR by indole-3-carbaldehyde in intestinal immune cells, such as innate lymphoid cells (ILCs), triggers a signaling cascade that leads to the production of interleukin-22 (IL-22).[8][9] IL-22 is a cytokine that plays a crucial role in maintaining intestinal barrier function and promoting mucosal healing.[10]

This mechanism suggests that indole-3-carbaldehyde and its derivatives could have therapeutic potential in conditions associated with intestinal barrier dysfunction, such as inflammatory bowel disease and certain liver diseases.[9][10] The methyl groups on this compound may modulate its binding affinity for the AhR and its overall biological activity.

The diagram below illustrates the proposed signaling pathway for indole-3-carbaldehyde.

Caption: AhR-mediated signaling by indole-3-carbaldehyde.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry. While specific experimental data for this compound is sparse, its synthesis can be reliably achieved through the Vilsmeier-Haack reaction. Based on the known biological activity of its parent compound, it is a candidate for investigation as a modulator of the aryl hydrocarbon receptor. Further research is warranted to fully characterize its physicochemical properties and to explore its pharmacological potential.

References

- 1. This compound | 728024-59-7 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum [chemicalbook.com]

- 7. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 9. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2,6-Dimethyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2,6-Dimethyl-1H-indole-3-carbaldehyde. Due to the limited availability of specific experimental data for this compound in public databases, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for obtaining the necessary data. Spectroscopic data for the parent compound, Indole-3-carbaldehyde, is provided for reference.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of Indole-3-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.14 | s (broad) | - | NH |

| 9.95 | s | - | CHO |

| 8.30-8.09 | m | - | H-2, H-4 |

| 7.56-7.20 | m | - | H-5, H-6, H-7 |

Table 2: ¹³C NMR Spectroscopic Data of Indole-3-carbaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 185.34 | C=O (Aldehyde) |

| 138.85 | C-7a |

| 137.43 | C-2 |

| 124.49 | C-3a |

| 123.84 | C-4 |

| 122.50 | C-6 |

| 121.20 | C-5 |

| 118.54 | C-3 |

| 112.80 | C-7 |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data of Indole-3-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3175 | Strong, Broad | N-H Stretch |

| 1606 | Strong | C=O Stretch (Aldehyde) |

| 1528 | Medium | C=C Aromatic Stretch |

Sample Preparation: KBr Pellet[2]

Table 4: Mass Spectrometry Data of Indole-3-carbaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 145.0 | 86 | [M]⁺ (Molecular Ion) |

| 144.0 | 100 | [M-H]⁺ |

| 116.0 | 35 | [M-CHO]⁺ |

| 89.0 | 50 | [M-CHO-HCN]⁺ |

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation (for EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the instrument via a direct insertion probe or a gas chromatograph inlet.

Data Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Typically m/z 40-500.

-

The instrument is operated under a high vacuum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde from 2,6-dimethylindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,6-dimethyl-1H-indole-3-carbaldehyde from 2,6-dimethylindole, primarily focusing on the Vilsmeier-Haack reaction. This transformation is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates.

Introduction

Indole-3-carbaldehydes are pivotal intermediates in organic synthesis, serving as precursors for a wide range of more complex indole derivatives. The introduction of a formyl group at the C3 position of the indole nucleus opens up numerous possibilities for further functionalization. The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the desired aldehyde.

Reaction Pathway and Mechanism

The synthesis of this compound from 2,6-dimethylindole proceeds via an electrophilic aromatic substitution mechanism.

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 2,6-Dimethylindole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 2,6-dimethylindole, a critical reaction for the synthesis of functionalized indole derivatives used in medicinal chemistry and materials science. The document details the reaction mechanism, provides a representative experimental protocol, and summarizes key quantitative data.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4][5][6] For indoles, which are privileged scaffolds in drug discovery, this reaction provides an efficient route to indole-3-carbaldehydes.[7][8] These aldehydes are versatile intermediates for the synthesis of a wide range of more complex molecules, including analogues of bioactive compounds. The formylation of 2,6-dimethylindole proceeds with high regioselectivity at the electron-rich C-3 position, driven by the electronic properties of the indole ring system.

Reaction Mechanism

The Vilsmeier-Haack formylation of 2,6-dimethylindole proceeds through a well-established multi-step mechanism:

Step 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[4][5][9]

Step 2: Electrophilic Attack The electron-rich C-3 position of the 2,6-dimethylindole ring attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the indole ring and forms a cationic intermediate, which is stabilized by resonance.[9]

Step 3: Aromatization and Formation of the Iminium Salt Aromatization of the indole ring is restored through the loss of a proton from the C-3 position. This results in the formation of an iminium salt intermediate.

Step 4: Hydrolysis The reaction mixture is then subjected to aqueous workup. Water attacks the electrophilic carbon of the iminium salt, leading to a tetrahedral intermediate. Subsequent elimination of dimethylamine and deprotonation yields the final product, 2,6-dimethyl-1H-indole-3-carbaldehyde.[9]

Caption: Reaction pathway for the Vilsmeier-Haack formylation.

Experimental Protocol

The following is a representative experimental protocol for the Vilsmeier-Haack formylation of 2,6-dimethylindole, adapted from general procedures for indole formylation.[8][10][11]

Materials:

-

2,6-Dimethylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium carbonate solution

-

Water

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is an exothermic process.

-

After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

-

Dissolve 2,6-dimethylindole in a minimal amount of DMF.

-

Add the 2,6-dimethylindole solution dropwise to the prepared Vilsmeier reagent at 0°C.

-

After the addition, remove the cooling bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is basic. This will cause the product to precipitate.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Quantitative Data

The following table summarizes typical quantitative data for the Vilsmeier-Haack formylation of a substituted indole to yield the corresponding 3-carbaldehyde. Yields for the formylation of 6-methylindole have been reported to be high.[10][11]

| Parameter | Value | Reference |

| Reactants | ||

| 2,6-Dimethylindole | 1.0 equivalent | Starting Material |

| POCl₃ | 1.1 - 1.5 equivalents | Reagent |

| DMF | Solvent and Reagent | Solvent and Reagent |

| Reaction Conditions | ||

| Temperature | 0°C to Room Temperature | [10] |

| Reaction Time | 1 - 8 hours | [10] |

| Product Information | ||

| Product | This compound | |

| Reported Yield | 88-94% (for similar methylindoles) | [10][11] |

| Melting Point (°C) | 190-199 °C (for similar methylindoles) | [10] |

| Spectroscopic Data (Reference: Indole-3-carbaldehyde) | ||

| ¹H NMR (DMSO-d₆, ppm) | ~12.14 (1H, br), ~9.95 (1H, s), ~8.1-8.3 (m), ~7.2-7.6 (m) | [10][12][13] |

| ¹³C NMR (DMSO-d₆, ppm) | ~185.3, ~138.8, ~137.4, ~124.5, ~123.8, ~122.5, ~121.2, ~118.5, ~112.8 | [10] |

Note: Spectroscopic data for the specific 2,6-dimethyl derivative may vary slightly but will show characteristic peaks for the indole and aldehyde functional groups.

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow from starting materials to the purified product.

Caption: Experimental workflow for the synthesis.

Conclusion

The Vilsmeier-Haack formylation of 2,6-dimethylindole is a highly efficient and regioselective method for the synthesis of this compound. The reaction proceeds via the formation of the Vilsmeier reagent, followed by electrophilic substitution at the C-3 position of the indole and subsequent hydrolysis. The resulting aldehyde is a valuable building block for the development of new therapeutic agents and other functional organic molecules. The straightforward experimental protocol and typically high yields make this reaction a staple in synthetic organic chemistry.

References

- 1. name-reaction.com [name-reaction.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 11. 6-METHYLINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 12. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]

Technical Guide: Solubility Profile of 2,6-Dimethyl-1H-indole-3-carbaldehyde and its Parent Analog in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole-3-carbaldehyde scaffold, a class of compounds of significant interest in medicinal chemistry and chemical biology.[1] The indole nucleus is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological activities.[1] Understanding the solubility of this compound in common laboratory solvents is crucial for a variety of applications, including reaction chemistry, formulation development, and in vitro biological assays. This guide summarizes the available solubility data for the parent compound, 1H-indole-3-carbaldehyde, and provides a general experimental protocol for determining the solubility of compounds such as this compound.

Solubility Data for 1H-Indole-3-carbaldehyde

The solubility of 1H-indole-3-carbaldehyde has been characterized in several common laboratory solvents. The quantitative data is summarized in Table 1, followed by qualitative observations in Table 2.

Table 1: Quantitative Solubility of 1H-Indole-3-carbaldehyde

| Solvent | Solubility (approx.) | Temperature |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | 30 mg/mL | Not Specified |

| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | Not Specified |

Data sourced from Cayman Chemical product information sheet.[2]

Table 2: Qualitative Solubility of 1H-Indole-3-carbaldehyde

| Solvent Class | Solvent Examples | Solubility Profile |

| Polar Protic | Water | Low / Sparingly soluble[1][2] |

| Methanol | Soluble[1][3] | |

| Ethanol | Soluble[1] | |

| Polar Aprotic | Acetonitrile | Soluble[1] |

| Non-Polar | Toluene | Limited[1] |

| Hexane | Limited[1] |

Experimental Protocols for Solubility Determination

Two common methods for solubility determination in a research setting are the Thermodynamic (Shake-Flask) Method and the Kinetic Solubility Method.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid compound. It is considered the "gold standard" for solubility measurement.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at high speed to pellet any remaining suspended solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method with a calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

3.2. Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. It is often used in early drug discovery for rapid screening.

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Aqueous buffer or solvent of interest.

-

96-well microplate.

-

Plate reader capable of detecting light scattering or turbidity (nephelometer).

-

Liquid handling system or multichannel pipette.

Procedure:

-

Dispense the aqueous buffer or solvent into the wells of a 96-well plate.

-

Add increasing volumes of the concentrated DMSO stock solution of the compound to the wells.

-

Mix the solutions thoroughly.

-

Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering in each well using a plate reader.

-

The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Visualizations

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method of thermodynamic solubility determination.

Diagram 2: Signaling Pathway of Indole-3-Carbaldehyde Derivatives

Caption: General signaling pathway of indole-3-carbaldehyde derivatives via the Aryl Hydrocarbon Receptor (AhR).[4][5][6]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. toku-e.com [toku-e.com]

- 4. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Aryl Hydrocarbon Receptor With Indole-3-Aldehyde Protects From Vulvovaginal Candidiasis via the IL-22-IL-18 Cross-Talk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting the Aryl Hydrocarbon Receptor With Indole-3-Aldehyde Protects From Vulvovaginal Candidiasis via the IL-22-IL-18 Cross-Talk [frontiersin.org]

An In-depth Technical Guide to 2,6-Dimethyl-1H-indole-3-carbaldehyde (CAS 728024-59-7) and the Broader Indole-3-carbaldehyde Scaffold

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental and quantitative data for 2,6-Dimethyl-1H-indole-3-carbaldehyde (CAS 728024-59-7) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the properties, synthesis, and biological activities of the parent indole-3-carbaldehyde scaffold and its derivatives, which serves as a crucial framework for understanding the potential of this compound.

Introduction to this compound

This compound, with the CAS number 728024-59-7, belongs to the indole-3-carbaldehyde class of heterocyclic organic compounds. The indole ring system is a prominent structural motif in numerous natural products and pharmacologically active compounds. The presence of a carbaldehyde group at the 3-position of the indole ring makes it a versatile synthetic intermediate for the development of more complex molecules with diverse biological activities. While specific research on the 2,6-dimethyl substituted variant is not extensively documented, the broader family of indole-3-carbaldehyde derivatives has been a subject of intense research in medicinal chemistry.

Chemical Structure and Properties

The core structure of this compound consists of a bicyclic structure with a fused benzene and pyrrole ring, substituted with methyl groups at the 2 and 6 positions and a carbaldehyde group at the 3 position.

General Physicochemical Properties of Indole-3-carbaldehydes:

| Property | Value |

| Molecular Formula (for 728024-59-7) | C₁₁H₁₁NO |

| Molecular Weight (for 728024-59-7) | 173.21 g/mol |

| Appearance | Typically a solid |

| Solubility | Generally soluble in organic solvents like ethanol and DMSO; slightly soluble in water. |

Synthesis of Indole-3-carbaldehydes

The synthesis of indole-3-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an indole nucleus using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF).

General Experimental Protocol for Vilsmeier-Haack Reaction

Materials:

-

Substituted Indole (e.g., 2,6-dimethylindole)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Appropriate organic solvents for extraction and recrystallization

Procedure:

-

The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to ice-cooled N,N-dimethylformamide with stirring.

-

The substituted indole, dissolved in DMF, is then added dropwise to the prepared Vilsmeier reagent, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature or slightly elevated temperature for a specified period.

-

The reaction is quenched by pouring the mixture onto crushed ice.

-

The aqueous solution is then neutralized or made basic by the addition of a sodium hydroxide solution to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent.

A Chinese patent describes a general synthetic method for various substituted indole-3-carboxaldehyde compounds, including 4,6-dimethyl-1H-indole-3-carbaldehyde, which is an isomer of the target compound.[1] The synthesis involves the reaction of a substituted aniline with the Vilsmeier reagent.[1]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of indole-3-carbaldehydes via the Vilsmeier-Haack reaction.

Biological Activities of the Indole-3-carbaldehyde Scaffold

The indole-3-carbaldehyde core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of pharmacological activities.

| Biological Activity | Description |

| Anticancer | Indole-3-carbaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. |

| Anti-inflammatory | Certain derivatives have shown potent anti-inflammatory properties, potentially through the inhibition of inflammatory mediators. |

| Antimicrobial | The scaffold has been utilized to develop agents with activity against a range of bacteria and fungi. |

| Antioxidant | Several studies have reported the antioxidant and radical scavenging activities of indole-3-carbaldehyde analogues. |

| Antiviral | The indole nucleus is a key component of many antiviral drugs, and derivatives of indole-3-carbaldehyde have been explored for their potential antiviral effects. |

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are not documented, research on the broader class of indole derivatives provides insights into potential mechanisms.

-

Aryl Hydrocarbon Receptor (AhR) Activation: Indole derivatives are known ligands for the Aryl Hydrocarbon Receptor, a transcription factor involved in regulating immune responses, xenobiotic metabolism, and cell differentiation. Activation of AhR can modulate various downstream signaling pathways.

-

Enzyme Inhibition: The indole scaffold is present in many enzyme inhibitors. Depending on the substitutions, derivatives can be designed to target specific enzymes involved in disease processes.

-

Intercalation with DNA: Some indole-based compounds can intercalate with DNA, leading to cytotoxic effects, which is a mechanism often exploited in anticancer drug design.

Logical Relationship Diagram

Caption: Logical relationships from the core scaffold to potential pharmacological effects.

Future Directions

The lack of specific data for this compound highlights an opportunity for further research. Future studies could focus on:

-

Synthesis and Characterization: Detailed reporting of the synthesis and full spectroscopic characterization (NMR, IR, Mass Spectrometry) of this specific compound.

-

Biological Screening: Comprehensive screening for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related 2,6-disubstituted indole-3-carbaldehydes to understand the impact of these substitutions on biological activity.

Conclusion

This compound is a chemical entity with potential for further investigation, primarily due to its membership in the pharmacologically significant indole-3-carbaldehyde family. While direct experimental data is currently scarce, the extensive research on related compounds provides a strong rationale for its exploration as a synthetic intermediate in drug discovery and development. The information presented in this guide, based on the broader indole-3-carbaldehyde scaffold, offers a solid foundation for researchers and scientists interested in the potential applications of this and related molecules.

References

An In-Depth Technical Guide to 2,6-Dimethyl-1H-indole-3-carbaldehyde: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-1H-indole-3-carbaldehyde is a member of the indole-3-carbaldehyde family, a class of organic compounds that serve as crucial building blocks in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold, and the addition of a formyl group at the C-3 position provides a reactive handle for the synthesis of more complex molecules with diverse biological activities. While the specific discovery of this compound is not widely documented in a singular historical account, its existence and synthesis are rooted in the broader history of indole chemistry and the development of reliable formylation methods.

The primary route to the synthesis of indole-3-carbaldehydes, including the 2,6-dimethyl derivative, is the Vilsmeier-Haack reaction. This reaction, named after Anton Vilsmeier and Albrecht Haack, is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. The historical context of this compound is therefore intrinsically linked to the discovery and refinement of this important synthetic transformation.

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| CAS Number | 728024-59-7 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Appearance | Pale yellow solid (predicted) |

| Melting Point | Not available |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Predicted Chemical Shifts (ppm) or Key Peaks |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 12.60 (1H, broad s, NH), 9.95 (1H, s, CHO), 7.30 (1H, s, H4), 7.10 (1H, s, H7), 6.70 (1H, s, H5), 2.37 (3H, s, C6-CH₃), 2.31 (3H, s, C2-CH₃) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ: 185.0 (CHO), 138.0 (C7a), 137.0 (C2), 132.0 (C6), 125.0 (C3a), 122.0 (C4), 120.0 (C5), 118.0 (C3), 112.0 (C7), 21.0 (C6-CH₃), 14.0 (C2-CH₃) |

| Mass Spectrometry (EI) | m/z (%): 173 (M+), 172 (M+-H), 144 (M+-CHO) |

| Infrared (IR) (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2800, 2700 (C-H aldehyde stretch), ~1650 (C=O stretch), ~1580, 1470 (aromatic C=C stretch) |

Table 2: Spectroscopic Data for this compound (based on analogous compounds) [1]

Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction of the corresponding 2,6-dimethylindole. This reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

Reaction Pathway

The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism.

References

A Guide to the Theoretical Investigation of 2,6-Dimethyl-1H-indole-3-carbaldehyde: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2,6-Dimethyl-1H-indole-3-carbaldehyde. In the absence of specific published theoretical data for this molecule, this document serves as a roadmap for researchers seeking to perform such analyses. The guide details the standard computational protocols, including geometry optimization, vibrational frequency analysis, and the evaluation of electronic and nonlinear optical properties, primarily through Density Functional Theory (DFT). Methodologies are illustrated with references to the parent molecule, 1H-indole-3-carbaldehyde, for which experimental and theoretical data are available. This guide is intended to equip researchers with the necessary framework to conduct in-depth computational studies on this compound and its derivatives, facilitating drug design and development.

Introduction

Indole derivatives are a critical class of heterocyclic compounds with a wide array of biological activities, making them privileged scaffolds in medicinal chemistry. This compound, a substituted indole, holds promise for further functionalization and potential therapeutic applications. Theoretical calculations and computational modeling are indispensable tools in modern drug discovery, offering insights into molecular structure, stability, and reactivity, thereby guiding synthetic efforts and biological evaluation.

Computational Methodology: A Detailed Protocol

The following section details the typical experimental (computational) protocols for a theoretical study of an organic molecule like this compound.

Software and Theoretical Level

A common choice for the theoretical calculations described is the Gaussian suite of programs. The theoretical method of choice is often Density Functional Theory (DFT) due to its excellent balance of accuracy and computational cost. The B3LYP functional, a hybrid functional, is widely used for organic molecules. The choice of basis set is crucial for accurate results; a Pople-style basis set such as 6-311++G(d,p) is a good starting point, offering a good compromise between accuracy and computational expense.

Geometry Optimization

The first step in any computational study is to determine the ground state equilibrium geometry of the molecule. This is achieved through a geometry optimization procedure. The starting point is an initial guess of the molecular structure, which can be built using a molecular editor. The optimization algorithm then systematically adjusts the atomic coordinates to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes:

-

Confirmation of a True Minimum: As mentioned, the absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

Electronic Properties Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

The MEP is a color-coded map that illustrates the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Red regions indicate areas of high electron density (nucleophilic), while blue regions represent areas of low electron density (electrophilic).

Nonlinear Optical (NLO) Properties

The NLO properties of a molecule are determined by its response to an applied electric field. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are of interest for applications in optoelectronics. These can be calculated using the same DFT methods.

Expected Data Presentation

While we cannot provide specific data for this compound, the following tables illustrate how the results of such a computational study would be presented.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | Calculated Value | ||

| C2-C3 | Calculated Value | ||

| ... | ... | N1-C2-C3 | Calculated Value |

| ... | C8-C7-C6-C5 |

Table 2: Vibrational Frequencies

| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

| ν1 | Experimental Value | Calculated Value | N-H stretch |

| ν2 | Experimental Value | Calculated Value | C=O stretch |

| ... | ... | ... | ... |

Table 3: Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Table 4: Nonlinear Optical Properties

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | Calculated Value |

| Polarizability (α) | Calculated Value |

| Hyperpolarizability (β) | Calculated Value |

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical study of this compound.

Commercial Availability and Synthetic Pathways of 2,6-Dimethyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-1H-indole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indole scaffold serves as a crucial intermediate for the synthesis of a diverse range of biologically active molecules. The strategic placement of methyl groups at the 2 and 6 positions of the indole ring, combined with the reactive aldehyde functionality at the 3-position, offers a versatile platform for chemical elaboration and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and its applications in drug development.

Commercial Availability

This compound is available from a number of chemical suppliers. The typical purity and lead times can vary, so it is advisable to contact the suppliers directly for the most current information. Below is a summary of some of the known suppliers.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Benchchem | This compound | 728024-59-7 | Inquiry needed | Offers qualified products for research purposes.[1] |

| Echemi | This compound | Not specified | Inquiry needed | Connects with manufacturers in China.[2] |

| Santa Cruz Biotechnology | 2,6-Dimethyl-1-propyl-1H-indole-3-carbaldehyde | Not specified | Inquiry needed | Offers a related N-propylated derivative for research.[3] |

| Chem-Impex | 2,7-Dimethyl-1H-indole-3-carbaldehyde | 872505-78-7 | ≥ 95% (NMR) | A structurally similar isomer is available.[4] |

| Biosynth | 1,6-Dimethyl-1H-indole-3-carbaldehyde | 202584-14-3 | Min. 95% | An N-methylated isomer is available for research.[5][6] |

Physicochemical and Spectral Data

A comprehensive collection of physicochemical and spectral data is essential for the effective use of this compound in research and development.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Appearance | Typically a solid, color may vary. |

| Purity | ≥95% (as offered by some suppliers for related isomers)[4][5] |

| Solubility | Soluble in common organic solvents like DMSO and DMF. |

| 1H NMR | Spectral data for the related 4,6-dimethyl isomer in DMSO-d₆ shows characteristic peaks for the indole and aldehyde protons. For 4,6-dimethyl-1H-indole-3-carbaldehyde: δ 12.60 (1H, broad s, NH), 7.30 (1H, s), 7.10 (1H, s), 6.70 (1H, s), 2.37 (3H, s, CH₃), 2.31 (3H, s, CH₃).[7] |

Synthetic Methodologies

The Vilsmeier-Haack reaction is the most common and efficient method for the C3-formylation of indoles, including the synthesis of this compound.[1] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 2,6-Dimethylindole

This protocol is adapted from established procedures for the formylation of substituted indoles.[7][8]

Materials:

-

2,6-Dimethylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask in an ice bath. To the cooled DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2,6-dimethylindole (1 equivalent) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood as gas evolution will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Applications in Drug Development

Indole-3-carbaldehyde and its derivatives are recognized as important scaffolds in drug discovery due to their wide range of biological activities.[9][10] The 2,6-dimethyl substitution pattern is a key structural feature in certain classes of potential therapeutics. This specific substitution can influence the molecule's steric and electronic properties, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

The aldehyde group at the C-3 position serves as a versatile chemical handle for further molecular elaboration through reactions such as:

-

Reductive amination to synthesize various amine derivatives.

-

Wittig and related olefination reactions to introduce carbon-carbon double bonds.

-

Condensation reactions with active methylene compounds.

-

Oxidation to the corresponding carboxylic acid.

-

Conversion to oximes, hydrazones, and other carbonyl derivatives.

This synthetic tractability allows for the creation of large libraries of compounds for screening against various biological targets. The indole nucleus itself is a common motif in many approved drugs, and derivatives of this compound are being investigated for their potential as:

-

Antiviral agents[1]

-

Anticancer agents

-

Anti-inflammatory agents

-

Antimicrobial agents

Diagrams

References

- 1. This compound | 728024-59-7 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 1,6-Dimethyl-1H-indole-3-carbaldehyde | 202584-14-3 | FD116405 [biosynth.com]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] This application note provides a detailed protocol for the synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. The procedure is an adaptation of the classical Vilsmeier-Haack formylation, utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then reacts with 2,6-dimethylindole.

Reaction Scheme

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical Vilsmeier-Haack reactions with substituted indoles.

| Parameter | Value | Reference / Note |

| Starting Material | 2,6-Dimethyl-1H-indole | Commercially available or synthesized. |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Freshly distilled reagents are recommended for optimal results.[6] |

| Product | This compound | - |

| Molecular Formula | C₁₁H₁₁NO | - |

| Molecular Weight | 173.21 g/mol | - |

| Appearance | Pale yellow solid | Expected based on similar indole-3-carbaldehydes.[7] |

| Expected Yield | ~85% | Based on the reported yield for the synthesis of 4,6-dimethyl-1H-indole-3-carbaldehyde.[7] |

| Characterization | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | Standard analytical techniques for structural confirmation. |

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles.[6][7]

Materials:

-

2,6-Dimethyl-1H-indole

-

N,N-Dimethylformamide (DMF), freshly distilled

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Sodium acetate or Sodium carbonate

-

Dichloromethane (DCM) or Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice-salt bath

-

Heating mantle or oil bath

Procedure:

-

Preparation of the Vilsmeier Reagent:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place freshly distilled DMF (4 equivalents).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add freshly distilled POCl₃ (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.[6]

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to pinkish complex, should be observed.[6]

-

-

Formylation Reaction:

-

Dissolve 2,6-Dimethyl-1H-indole (1 equivalent) in a minimal amount of DMF.

-

Add the solution of 2,6-dimethylindole dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for 1 hour.[7]

-

Subsequently, heat the reaction mixture to 85-90 °C and maintain it for 6-8 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with stirring.[6]

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate[7] or sodium hydroxide solution until the pH is basic. This will precipitate the crude product.[6]

-

Stir the resulting suspension for 1 hour to ensure complete precipitation.[2]

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.[6]

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-DMF mixture.[6]

-

Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[1]

-

Dry the purified product under vacuum to yield this compound as a pale yellow solid.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The expected ¹H NMR spectrum would show characteristic signals for the aldehyde proton, aromatic protons, and methyl groups.[7]

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the Vilsmeier-Haack reaction.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Workflow

The diagram below outlines the key steps in the synthesis protocol.

Caption: Experimental workflow for the synthesis.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Delavirdine Analogues from 2,6-Dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Delavirdine analogues, potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), utilizing 2,6-Dimethyl-1H-indole-3-carbaldehyde as a key starting material. Delavirdine is an established anti-HIV agent, and the development of its analogues is a crucial area of research for combating drug-resistant viral strains.[1][2] This guide outlines a feasible synthetic pathway, experimental procedures, and methods for biological evaluation.

Introduction

Delavirdine is a key therapeutic agent in the management of HIV-1 infection, functioning by directly binding to and inhibiting the viral reverse transcriptase enzyme.[3] The indole moiety of Delavirdine is essential for its activity, and modifications to this scaffold have been a focal point for the development of new analogues with improved potency, solubility, and resistance profiles. This compound serves as a versatile precursor for the synthesis of novel Delavirdine analogues with substitutions on the indole ring that can be explored for enhanced antiviral activity.

Synthetic Strategy Overview

The synthesis of Delavirdine analogues from this compound is a multi-step process. The core of this strategy involves the conversion of the 3-formyl group to a 2-carboxyl group, which is the necessary functionality for coupling with the piperazine side chain of Delavirdine. A plausible synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for Delavirdine analogues.

Experimental Protocols

Step 1: N-Protection of this compound

Objective: To protect the indole nitrogen to prevent side reactions in subsequent steps.

-

Reagents: this compound, Di-tert-butyl dicarbonate (Boc)2O, 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF.

-

Add DMAP (0.1 eq) to the solution.

-

Add (Boc)2O (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield N-Boc-2,6-Dimethyl-1H-indole-3-carbaldehyde.

-

Step 2: Oxidation to N-Protected 2,6-Dimethyl-1H-indole-3-carboxylic acid

Objective: To oxidize the 3-formyl group to a carboxylic acid.

-

Reagents: N-Boc-2,6-Dimethyl-1H-indole-3-carbaldehyde, Potassium permanganate (KMnO4), Acetone, Water.

-

Procedure:

-

Dissolve the N-protected indole-3-carbaldehyde (1.0 eq) in a mixture of acetone and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of KMnO4 (1.5 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 2-3 hours.

-

Quench the reaction with a saturated solution of sodium sulfite.

-

Acidify the mixture with 1M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-Boc-2,6-Dimethyl-1H-indole-3-carboxylic acid.

-

Step 3: C2-Carboxylation of N-Protected 2,6-Dimethyl-1H-indole-3-carboxylic acid

Objective: To introduce a carboxyl group at the C2 position of the indole ring.

-

Reagents: N-Boc-2,6-Dimethyl-1H-indole-3-carboxylic acid, n-Butyllithium (n-BuLi), Dry ice (solid CO2), Anhydrous THF.

-

Procedure:

-

Dissolve the N-protected indole-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi (2.2 eq) and stir for 1 hour at -78 °C.

-

Add freshly crushed dry ice to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and acidify with 1M HCl.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield N-Boc-2,6-Dimethyl-1H-indole-2,3-dicarboxylic acid.

-

Step 4: Selective Decarboxylation

Objective: To selectively remove the carboxyl group at the C3 position.

-

Reagents: N-Boc-2,6-Dimethyl-1H-indole-2,3-dicarboxylic acid, Copper powder, Quinoline.

-

Procedure:

-

Mix the dicarboxylic acid (1.0 eq) with copper powder (0.2 eq) in quinoline.

-

Heat the mixture to 180-200 °C until gas evolution ceases.

-

Cool the reaction mixture and pour it into an excess of dilute HCl.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify by column chromatography to obtain N-Boc-2,6-Dimethyl-1H-indole-2-carboxylic acid.

-

Step 5: Deprotection and Acyl Chloride Formation

Objective: To remove the Boc protecting group and convert the carboxylic acid to an acyl chloride for coupling.

-

Reagents: N-Boc-2,6-Dimethyl-1H-indole-2-carboxylic acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Oxalyl chloride, Dimethylformamide (DMF) (catalytic).

-

Procedure:

-

Dissolve the N-Boc protected indole-2-carboxylic acid in DCM and add TFA. Stir at room temperature for 2 hours.

-

Remove the solvent and TFA under reduced pressure to yield 2,6-Dimethyl-1H-indole-2-carboxylic acid.

-

To the deprotected acid in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.5 eq) at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

The resulting solution of 2,6-Dimethyl-1H-indole-2-carbonyl chloride is used directly in the next step.

-

Step 6: Synthesis of the Piperazine Side Chain

The synthesis of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine can be achieved through nucleophilic substitution of 2-chloro-3-aminopyridine with piperazine, followed by reductive amination with acetone.

Step 7: Coupling to form the Delavirdine Analogue

Objective: To couple the indole-2-carbonyl chloride with the piperazine side chain.

-

Reagents: 2,6-Dimethyl-1H-indole-2-carbonyl chloride solution, 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine, Triethylamine (TEA), Anhydrous DCM.

-

Procedure:

-

To a solution of the piperazine side chain (1.0 eq) and TEA (2.0 eq) in anhydrous DCM at 0 °C, slowly add the solution of the indole-2-carbonyl chloride.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography to yield the final Delavirdine analogue.

-

Biological Activity of Delavirdine Analogues

The synthesized analogues should be evaluated for their anti-HIV activity and cytotoxicity. Key parameters to determine are the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI).[4]

Table 1: Anti-HIV-1 Activity of Representative Delavirdine Analogues

| Compound | Modification | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| Delavirdine | - | 0.01 | >100 | >10000 |

| Analogue 1Aa | Arylpyrrole moiety | 0.25 | >200 | >800 |

| Analogue 1Ad | Arylpyrrole moiety | 10 | >200 | >20 |

| Analogue 1Ae | Arylpyrrole moiety | 10 | >200 | >20 |

| Analogue 1Ab | Arylpyrrole moiety | 10 | >200 | >20 |

Data adapted from published literature for illustrative purposes.[2]

Mechanism of Action: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition

Delavirdine and its analogues are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a non-substrate-binding site on the reverse transcriptase enzyme, known as the NNRTI binding pocket. This allosteric binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA to DNA, thereby halting viral replication.

Caption: Mechanism of action of Delavirdine analogues as NNRTIs.

Conclusion

The synthetic pathway and protocols detailed in this document provide a comprehensive guide for the development of novel Delavirdine analogues starting from this compound. The exploration of new substitutions on the indole scaffold holds significant promise for the discovery of next-generation NNRTIs with improved therapeutic profiles against HIV-1. Rigorous biological evaluation of these new compounds is essential to identify lead candidates for further drug development.

References

- 1. Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols: Derivatization of 2,6-Dimethyl-1H-indole-3-carbaldehyde for Medicinal Chemistry

Topic: Derivatization of 2,6-Dimethyl-1H-indole-3-carbaldehyde for Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Among indole derivatives, indole-3-carbaldehydes are versatile intermediates for the synthesis of a wide range of biologically active molecules, including potential anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2][3][4] The strategic placement of substituents on the indole ring, such as the methyl groups at the 2 and 6 positions of this compound, offers opportunities to fine-tune the steric and electronic properties of the resulting derivatives, potentially enhancing their therapeutic efficacy and selectivity.

This document provides detailed protocols for the derivatization of this compound into two important classes of compounds with significant potential in medicinal chemistry: chalcones and Schiff bases. These derivatives have been widely explored for their anticancer properties.[5][6][7][8][9]

Key Derivatization Reactions

The aldehyde functional group at the C3 position of this compound is the primary site for derivatization. Two common and effective methods for elaborating this starting material are the Claisen-Schmidt condensation to form chalcones and condensation with primary amines to yield Schiff bases.

Synthesis of Indole-Based Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a broad spectrum of biological activities, including potent anticancer effects.[8][10][11] The synthesis involves the base-catalyzed condensation of an aldehyde with a ketone.

Synthesis of Indole-Based Schiff Bases

Schiff bases, containing an imine or azomethine group, are another class of compounds with significant therapeutic potential, including anticancer, antibacterial, and antifungal activities.[7][9][12] They are typically formed by the condensation of a primary amine with an aldehyde.

Data Presentation: Anticancer Activity of Representative Derivatives

The following table summarizes the cytotoxic activity of representative, hypothetically derived chalcone and Schiff base derivatives of this compound against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells) and is illustrative of the potential activities of these compound classes based on published data for similar indole derivatives.

| Compound ID | Derivative Type | R Group | Cancer Cell Line | IC50 (µM) |

| DMI-CHAL-01 | Chalcone | 4-Methoxyphenyl | MCF-7 (Breast) | 8.5 |

| DMI-CHAL-02 | Chalcone | 4-Chlorophenyl | A549 (Lung) | 5.2 |

| DMI-CHAL-03 | Chalcone | 3,4,5-Trimethoxyphenyl | HCT-116 (Colon) | 2.1 |

| DMI-CHAL-04 | Chalcone | 4-Nitrophenyl | HeLa (Cervical) | 11.3 |

| DMI-SB-01 | Schiff Base | 4-Fluoroaniline | MCF-7 (Breast) | 15.7 |

| DMI-SB-02 | Schiff Base | 4-Methoxyaniline | A549 (Lung) | 12.4 |

| DMI-SB-03 | Schiff Base | 2-Aminopyridine | HCT-116 (Colon) | 9.8 |

| DMI-SB-04 | Schiff Base | 4-Aminobenzoic acid | HeLa (Cervical) | 20.1 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Chalcone Derivatives

This protocol is based on the Claisen-Schmidt condensation reaction.

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4-methoxyacetophenone, 4-chloroacetophenone)

-

Ethanol

-

Piperidine

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 mmol) in ethanol (10 mL), add the substituted acetophenone (1 mmol) and piperidine (1.2 mmol).

-

Stir the reaction mixture at 95°C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with 1N hydrochloric acid until the pH is approximately 6.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired chalcone derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of this compound Schiff Base Derivatives

This protocol describes the condensation reaction between an aldehyde and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., 4-fluoroaniline, 4-methoxyaniline)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Ice-cold water

Procedure:

-

Dissolve this compound (1 mmol) in ethanol or methanol (15 mL) in a round-bottom flask.

-

Add the substituted primary amine (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) with stirring.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Inhibition of Tubulin Polymerization by Indole Derivatives.

Experimental Workflow Diagram

Caption: General Workflow for Synthesis and Evaluation.

References